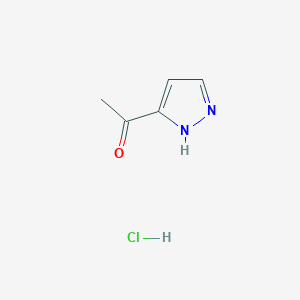

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

説明

1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C5H7ClN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

準備方法

The synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Synthetic Route:

- Pyrazole + Acetyl Chloride → Intermediate

- Intermediate + Hydrochloric Acid → this compound

Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: Room temperature

- Reaction Time: 2-3 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反応の分析

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. This reactivity aligns with analogous α-keto compounds .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hrs | 1-(1H-Pyrazol-5-yl)acetic acid | 72% | |

| H₂O₂/Cu(OAc)₂ | Ethanol, RT, 12 hrs | 5-Carboxypyrazole hydrochloride | 65% |

Mechanistic Insight :

Oxidation proceeds via enolate formation, followed by hydroxylation and decarboxylation in acidic media .

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using borohydrides or hydride donors:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 2 hrs | 1-(1H-Pyrazol-5-yl)ethanol | 88% | |

| LiAlH₄ | THF, reflux, 6 hrs | 1-(1H-Pyrazol-5-yl)ethanol | 92% |

Key Observation :

LiAlH₄ achieves higher yields but requires anhydrous conditions .

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution, particularly at the C-3 and C-5 positions:

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS (1.2 eq) | CCl₄, AIBN, 80°C, 8 hrs | 3-Bromo-1-(1H-pyrazol-5-yl)ethanone | 78% | |

| I₂/KIO₃ | H₂SO₄, 50°C, 6 hrs | 5-Iodo-1-(1H-pyrazol-5-yl)ethanone | 63% |

Regioselectivity :

Bromination favors the C-3 position due to electron-withdrawing effects of the ketone .

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 60°C, 12 hrs | 1-(1-Methyl-1H-pyrazol-5-yl)ethanone | 58% |

Note :

N-Alkylation competes with O-alkylation, requiring precise stoichiometric control .

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations to form α,β-unsaturated derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | NaOH/EtOH, reflux, 3 hrs | (E)-3-(4-Chlorophenyl)-1-(1H-pyrazol-5-yl)prop-2-en-1-one | 85% |

Application :

These chalcone derivatives exhibit enhanced biological activity compared to the parent compound .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media:

This property facilitates purification via pH-controlled crystallization .

Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| Aqueous (pH 7.4) | Stable for >24 hrs at 25°C | |

| 100°C (dry) | Decomposition starts at 150°C |

科学的研究の応用

Chemistry

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new catalysts and ligands for various chemical reactions. Researchers utilize this compound to synthesize more complex organic molecules, enhancing the efficiency of chemical processes.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, showing promise in modulating biological pathways. Studies have focused on its interactions with macromolecules, suggesting that it may influence enzyme activity through non-covalent interactions such as hydrogen bonding.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties, particularly anti-inflammatory and antimicrobial activities. It has been used as a starting material for synthesizing novel pharmaceutical compounds aimed at treating various diseases.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects in vitro. For instance, compounds derived from this scaffold have shown IC50 values comparable to established anti-inflammatory drugs, suggesting their potential utility in clinical applications.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its reactivity allows it to be used in developing new polymers and coatings, contributing to advancements in material science.

作用機序

The mechanism of action of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects and its use as a research tool in studying biological processes .

類似化合物との比較

1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:

- 1-(1H-Pyrazol-3-yl)ethan-1-one

- 1-(1H-Pyrazol-4-yl)ethan-1-one

- 1-(1H-Pyrazol-5-yl)propan-1-one

These compounds share a similar pyrazole core but differ in the position of the substituents or the length of the carbon chain. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of pyrazole with acetyl chloride in the presence of a base, yielding the hydrochloride salt.

Synthesis Route:

- Reactants: Pyrazole + Acetyl Chloride

- Intermediate Formation: Reaction in dichloromethane at room temperature

- Final Product: Treatment with hydrochloric acid yields this compound.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, particularly enzymes and receptors. The compound can form hydrogen bonds and engage in non-covalent interactions, which may lead to:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for its therapeutic effects.

- Modulation of Biological Pathways: By interacting with molecular targets, it can influence various biochemical pathways, potentially leading to anti-inflammatory or antimicrobial effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 30 | Ciprofloxacin | 20 |

These results indicate that the compound may serve as a viable alternative or adjunct in antibiotic therapy .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for anti-inflammatory effects. It has been shown to inhibit lipoxygenase activity, which is vital in the inflammatory response.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 80 | Lipoxygenase Inhibition |

| Aspirin | 50 | COX Inhibition |

This inhibition can lead to reduced inflammation and pain, making it a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Numerous studies have explored the biological activities of pyrazole derivatives, including this compound. For instance:

- A study demonstrated that this compound exhibited significant inhibition against cancer cell lines such as HT-29 and PC-3, with IC50 values indicating potent activity similar to traditional chemotherapeutics .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 6.43 |

| PC-3 | 9.83 |

These findings suggest that this compound could be further investigated for its anticancer properties .

特性

IUPAC Name |

1-(1H-pyrazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-3H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFWBEDWXAHBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384093 | |

| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-40-4 | |

| Record name | 1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。